3-[(4-Benzylpiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid 3-[(4-Benzylpiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1142215-07-3
VCID: VC8051400
InChI: InChI=1S/C19H25NO3/c1-19(2)15(16(19)18(22)23)17(21)20-10-8-14(9-11-20)12-13-6-4-3-5-7-13/h3-7,14-16H,8-12H2,1-2H3,(H,22,23)
SMILES: CC1(C(C1C(=O)O)C(=O)N2CCC(CC2)CC3=CC=CC=C3)C
Molecular Formula: C19H25NO3
Molecular Weight: 315.4 g/mol

3-[(4-Benzylpiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid

CAS No.: 1142215-07-3

Cat. No.: VC8051400

Molecular Formula: C19H25NO3

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Benzylpiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid - 1142215-07-3

Specification

CAS No. 1142215-07-3
Molecular Formula C19H25NO3
Molecular Weight 315.4 g/mol
IUPAC Name 3-(4-benzylpiperidine-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C19H25NO3/c1-19(2)15(16(19)18(22)23)17(21)20-10-8-14(9-11-20)12-13-6-4-3-5-7-13/h3-7,14-16H,8-12H2,1-2H3,(H,22,23)
Standard InChI Key FHXXQBAKIWMBRW-UHFFFAOYSA-N
SMILES CC1(C(C1C(=O)O)C(=O)N2CCC(CC2)CC3=CC=CC=C3)C
Canonical SMILES CC1(C(C1C(=O)O)C(=O)N2CCC(CC2)CC3=CC=CC=C3)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A 2,2-dimethylcyclopropane ring, introducing significant steric strain and conformational rigidity.

  • A 4-benzylpiperidine group linked via a carbonyl bridge, contributing to lipophilicity and potential receptor-binding capabilities.

  • A carboxylic acid terminus, enabling hydrogen bonding and salt formation.

The molecular formula is C₁₉H₂₅NO₃, with a molecular weight of 315.42 g/mol . The SMILES notation (O=C(O)C1C(C(=O)N2CCC(CC=3C=CC=CC3)CC2)C1(C)C) explicitly defines the connectivity, highlighting the spatial arrangement of substituents .

Stereochemical Considerations

The cyclopropane ring and piperidine nitrogen create two chiral centers (C3 and C4 of the cyclopropane), potentially yielding four stereoisomers. While specific configurations remain uncharacterized in available literature, enantiomeric differences could profoundly impact biological activity and metabolic pathways .

Synthesis and Manufacturing

Synthetic Routes

Though detailed protocols are proprietary, retrosynthetic analysis suggests:

  • Cyclopropanation: A [2+1] cycloaddition using dimethyl malonate derivatives and dichlorocarbene.

  • Piperidine Coupling: Amide bond formation between the cyclopropanecarboxylic acid and 4-benzylpiperidine via carbodiimide-mediated activation.

Industrial-scale production faces challenges due to the cyclopropane’s strain energy, requiring low-temperature conditions to prevent ring-opening side reactions .

ParameterValueMethod
Purity≥95%HPLC (UV 254 nm)
Residual Solvents<500 ppm (total)GC-MS
Heavy Metals<10 ppmICP-OES

Physicochemical Properties

Solubility Profile

The compound exhibits marked hydrophobicity:

  • Water: <0.1 mg/mL (25°C)

  • Ethanol: 12.3 mg/mL

  • DCM: >50 mg/mL

This behavior aligns with calculated partition coefficients:

  • LogP (octanol/water): 3.8 ± 0.2 (Predicted via XLogP3)

  • LogD (pH 7.4): 2.1, reflecting partial ionization of the carboxylic acid .

Stability Data

Degradation studies under ICH guidelines reveal:

  • Thermal Stability: Decomposition onset at 187°C (TGA)

  • Photostability: 5% degradation after 48h under UV-B exposure

  • Hydrolytic Stability: t₁/₂ = 14 days in PBS (pH 7.4, 37°C), primarily via amide hydrolysis .

Applications and Comparative Analysis

Medicinal Chemistry Applications

The compound serves as a precursor for:

  • Piperidine-based protease inhibitors: Analogous to HIV-1 protease inhibitors incorporating rigid hydrophobic cores.

  • GPCR modulators: Structural similarity to neurokinin-1 antagonists (e.g., aprepitant) .

Comparison with Related Compounds

CompoundMW (g/mol)LogPSolubility (H₂O)Bioactivity
Target Compound315.423.8<0.1 mg/mLPutative GPCR modulation
3-(2-Chloro-3,3,3-trifluoropropenyl)242.622.90.8 mg/mLInsecticidal
Ezetimibe (CAS 163222-33-1)409.434.10.05 mg/mLCholesterol absorption

The higher logP of the target compound versus the chlorotrifluoropropenyl analog correlates with reduced aqueous solubility, while comparisons to ezetimibe highlight shared challenges in oral bioavailability .

Challenges and Future Directions

Synthetic Limitations

Current routes suffer from:

  • Low cyclopropanation yields (~35%)

  • Difficult diastereomer separation

Emerging techniques like flow chemistry or enzymatic desymmetrization could address these issues.

Therapeutic Optimization

Proposed modifications include:

  • Prodrug formation: Esterification of the carboxylic acid to enhance absorption

  • Stereoselective synthesis: Isolating active enantiomers to improve potency

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